2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are known for their stimulant activities on the central nervous system due to the increase of monoaminergic transmission . This compound is structurally similar to other psychoactive substances and is often studied for its pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include an acidic medium to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the dimethylaminomethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studied for its effects on monoaminergic transmission in the central nervous system.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Used in the development of new psychoactive substances and designer drugs.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride involves its interaction with monoamine receptors in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects . The molecular targets include monoamine transporters and receptors, which are involved in the regulation of mood and cognition .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine (2,5-DMA): Similar in structure but lacks the dimethylaminomethyl group.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains a methyl group at the 4-position, enhancing its potency.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Contains an ethyl group at the 4-position, altering its pharmacological profile.
Properties
CAS No. |
63991-16-2 |
---|---|
Molecular Formula |
C12H20ClNO3 |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H19NO3.ClH/c1-13(2)8-11(14)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11,14H,8H2,1-4H3;1H |
InChI Key |
IAOBSBQMRZRBPT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.